A Comprehensive Spectroscopic Guide to Methyl 3-amino-5-chloro-2-fluorobenzoate
A Comprehensive Spectroscopic Guide to Methyl 3-amino-5-chloro-2-fluorobenzoate
Introduction
Methyl 3-amino-5-chloro-2-fluorobenzoate is a substituted aromatic ester of significant interest in synthetic chemistry. Its unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, fluoro, and methyl ester) groups makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The precise substitution pattern, including the presence of three different halogens and functional groups on a benzene ring, necessitates a rigorous and multi-faceted approach to structural confirmation.
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-amino-5-chloro-2-fluorobenzoate. As a Senior Application Scientist, the objective is not merely to present data but to elucidate the process of structural verification through a synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting data to build a cohesive and self-validating structural proof. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectroscopic signals, the following standardized numbering system for the atoms in Methyl 3-amino-5-chloro-2-fluorobenzoate will be used throughout this guide.
Caption: Primary fragmentation pathways in EI-MS.
Integrated Analysis: A Self-Validating Workflow
No single technique provides absolute structural proof. True confidence is achieved when the data from all methods converge to support a single, unambiguous structure. This integrated approach forms a self-validating system.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural elucidation of Methyl 3-amino-5-chloro-2-fluorobenzoate is a prime example of the power of modern analytical chemistry. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and, crucially, the precise location of the fluorine atom through characteristic C-F and H-F coupling constants. Infrared spectroscopy provides unambiguous evidence for the presence of the key amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the 3:1 isotope ratio for the molecular ion peak serving as a definitive marker for the single chlorine atom. Each piece of data corroborates the others, leading to a high-confidence structural assignment that is essential for the compound's application in research and development.
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